1-Fluoro-1,3,3-trichloroprop-1-ene
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Overview
Description
1-Fluoro-1,3,3-trichloroprop-1-ene is an organofluorine compound with the molecular formula C3H2Cl3F. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
1-Fluoro-1,3,3-trichloroprop-1-ene can be synthesized through several methods. One common synthetic route involves the fluorination of 1,1,3,3-tetrachloropropene using hydrogen fluoride (HF) in the presence of a chromium oxide-based catalyst. This method is highly selective and efficient, yielding high purity this compound . Industrial production methods often involve similar fluorination processes, optimized for large-scale production.
Chemical Reactions Analysis
1-Fluoro-1,3,3-trichloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include hydrogen fluoride, chromium oxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-1,3,3-trichloroprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Fluoro-1,3,3-trichloroprop-1-ene exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution or addition reactions. The pathways involved depend on the specific reaction conditions and the nature of the nucleophiles .
Comparison with Similar Compounds
1-Fluoro-1,3,3-trichloroprop-1-ene can be compared with other similar compounds, such as:
1,1,3,3-Tetrachloropropene: A precursor used in the synthesis of this compound.
1-Chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar reactivity but different applications.
3,3,3-Trichloro-1-nitroprop-1-ene: A compound used in cycloaddition reactions with nitrile N-oxides.
This compound is unique due to its specific reactivity and the presence of both fluorine and chlorine atoms, which provide distinct chemical properties.
Properties
IUPAC Name |
(Z)-1,3,3-trichloro-1-fluoroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F/c4-2(5)1-3(6)7/h1-2H/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPDTHRBQYLSK-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/F)\Cl)\C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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